3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms. The structure features a 3-methoxyphenylmethylthio group at position 3, a methyl group at position 4, and a thiophen-2-yl substituent at position 3. Purification typically employs crystallization or recrystallization from methanol/water mixtures .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18-14(13-7-4-8-20-13)16-17-15(18)21-10-11-5-3-6-12(9-11)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUACYKOEXGOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS Number: 294848-69-4) is a member of the triazole family characterized by its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.51 g/mol. The structure includes a triazole ring substituted with a methoxyphenyl group and a thiophenyl group, contributing to its unique biological properties.
Biological Activities
The biological activities of triazoles, particularly those containing sulfur, have been extensively studied. This compound exhibits several pharmacological effects:
- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. Studies have shown that similar compounds in this class demonstrate significant activity against various pathogens, including Mycobacterium tuberculosis and fungi such as Candida albicans .
- Anticancer Properties : Compounds with similar structures have been reported to possess cytotoxic effects against human cancer cell lines. For instance, studies indicate that certain triazole derivatives exhibit potent activity against breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .
- Anti-inflammatory Effects : Research suggests that triazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiocarbohydrazide derivatives with appropriate aldehydes to form the desired triazole structure. The following table summarizes some synthetic routes and yields for related compounds:
| Compound | Synthetic Route | Yield (%) |
|---|---|---|
| 4-amino-1,2,4-triazole-3-thione | Reaction with thiocarbohydrazide | 52-61 |
| Schiff bases of triazolethiones | Reaction with aryl aldehydes | 70-85 |
| Metal complexes of triazoles | Coordination with transition metals | Variable |
Case Studies
- Antituberculosis Activity : A study evaluated various triazole derivatives against Mycobacterium tuberculosis, revealing that some compounds exhibited inhibition rates comparable to standard treatments like rifampicin .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain synthesized triazole derivatives showed significant cytotoxicity against MCF-7 cells, suggesting their potential as anticancer agents .
- Antifungal Efficacy : Comparative studies indicated that some triazole derivatives outperformed traditional antifungal agents in inhibiting fungal growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among 1,2,4-triazole derivatives include substituents at positions 3, 4, and 5, which significantly influence physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Halogenated derivatives (e.g., 6d, mp 210°C) generally exhibit higher melting points than methoxy-substituted compounds due to stronger intermolecular halogen bonding .
- Lipophilicity : logP values for fluorinated and halogenated analogues range from 3.3–3.5, indicating moderate lipophilicity suitable for oral bioavailability. The target compound’s methoxy group may lower logP slightly, improving aqueous solubility .
Key Research Findings
Substituent Impact on Bioactivity : Halogen atoms (Cl, Br) and trifluoromethyl groups enhance antimicrobial and antifungal activities compared to methoxy or methyl groups .
Fluorine’s Role : Fluorinated derivatives exhibit improved pharmacokinetic profiles, with higher metabolic stability and target selectivity .
Synthetic Optimization : Catalyzed S-alkylation reduces reaction times and improves yields, making it a preferred method for triazole derivatization .
Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | Melting Point (°C) | logP | Yield (%) |
|---|---|---|---|---|
| Target Compound | 357.45 | Not reported | ~3.0* | Not reported |
| 3-(4-Bromobenzyl)-4-(4-chlorophenyl)-6d | 430.0 | 210 | 3.3–3.5 | 80 |
| 6l (trifluoromethyl derivative) | 454.4 | 125–128 | 3.8 | 93 |
| Y205-8638 (2-fluorobenzylthio) | 319.42 | Not reported | 3.34 | Not reported |
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
